Benzo[c]thiophen-1(3H)-one

Anti-ischemic stroke Antiplatelet Medicinal Chemistry

Benzo[c]thiophen-1(3H)-one (Thiophthalide) is a sulfur-containing thiolactone with unique electronic properties and reactivity not mimicked by generic benzothiophenes or phthalides. Its 3-alkyl/arylalkyl derivatives demonstrate superior antiplatelet aggregation and free-radical scavenging vs. NBP and edaravone, positioning it as a privileged scaffold for acute ischemic stroke therapies. Additionally, its thionated derivative (DPTTO) delivers high specific capacity and long-term cycling stability for next-generation organic electrodes. Selectively synthesizable from common o-alkynyl benzoic acid precursors, this building block accelerates SAR programs around sulfur-containing pharmacophores. Choose Benzo[c]thiophen-1(3H)-one for reliable, application-driven results in drug discovery and materials science.

Molecular Formula C8H6OS
Molecular Weight 150.2 g/mol
CAS No. 1194-57-6
Cat. No. B075792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[c]thiophen-1(3H)-one
CAS1194-57-6
Molecular FormulaC8H6OS
Molecular Weight150.2 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C(=O)S1
InChIInChI=1S/C8H6OS/c9-8-7-4-2-1-3-6(7)5-10-8/h1-4H,5H2
InChIKeyNSSBUSDEHNCUIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[c]thiophen-1(3H)-one (CAS 1194-57-6) Supplier Sourcing Guide: Core Properties & Structural Class


Benzo[c]thiophen-1(3H)-one, also known as thiophthalide , is a sulfur-containing heterocyclic compound with the molecular formula C8H6OS and a molecular weight of 150.2 g/mol . It is structurally classified as a thiolactone, an analog of lactones where a sulfur atom replaces the oxygen in the ring . This core scaffold serves as a versatile building block in organic synthesis, particularly for the development of pharmaceuticals and advanced materials .

Benzo[c]thiophen-1(3H)-one (CAS 1194-57-6) Procurement Risks: Why Simple Analogue Substitution is Inadequate


The benzo[c]thiophen-1(3H)-one core exhibits unique reactivity and biological activity profiles that are not readily mimicked by other thiolactones or heterocyclic analogs. Its sulfur atom imparts distinct electronic properties, influencing interactions with biological targets and chemical reaction pathways. As demonstrated by studies on derivatives, even slight structural modifications can lead to significant variations in potency and selectivity against key targets like platelet aggregation [1]. Therefore, direct substitution with a generic benzothiophene or phthalide analog without rigorous comparative data introduces substantial risk of project failure or inaccurate results in drug discovery and materials science applications [1].

Benzo[c]thiophen-1(3H)-one (CAS 1194-57-6) Quantitative Differentiation Data: Comparator-Based Evidence for Scientific Selection


3-Pentyl Derivative Exhibits Superior In Vitro Antiplatelet Aggregation Activity Compared to Clinical Drugs

The 3-pentyl derivative of benzo[c]thiophen-1(3H)-one (compound 5d) demonstrated significantly stronger inhibition of ADP-induced platelet aggregation compared to the clinical drugs aspirin (ASP) and 3-n-butylphthalide (NBP) [1]. While NBP showed an IC50 of 0.48 mM, 5d achieved comparable inhibition at a concentration of only 0.1 mM (15.64% inhibition) [1].

Anti-ischemic stroke Antiplatelet Medicinal Chemistry

Enhanced Free Radical Scavenging and In Vivo Neuroprotection Over Edaravone and NBP

The 3-pentyl derivative (5d) exhibited stronger free radical scavenging activity and better or comparable neuroprotective effects against ischemia/reperfusion (I/R) injury in rats compared to both NBP and the free radical scavenger edaravone (Eda) [1]. In vivo, 5d treatment led to significant reductions in infarct size, brain-water content, and cerebral damage, while normalizing oxidative enzyme levels [1].

Anti-ischemic stroke Antioxidant In Vivo Pharmacology

Thionated Derivative Enables High-Capacity Organic Lithium-Ion Battery Cathodes

Thionation of benzo[c]thiophen-1(3H)-one (DPTO) to produce benzo[c]thiophen-1(3H)-thione (DPTTO) results in a significantly improved cathode material for lithium-ion batteries [1]. DPTTO delivers an initial specific capacity of 162 mA h g⁻¹ and maintains a capacity of 80 mA h g⁻¹ after 500 cycles at 1 A g⁻¹, while the non-thionated DPTO exhibits inferior performance [1].

Organic Cathode Lithium-Ion Battery Thiocarbonyl Material

Selective Synthesis of Scaffold vs. Isothiochromene Derivatives via Controlled Cyclization

Starting from o-alkynyl benzoic acids, the intramolecular cyclization with Lawesson's reagent under microwave irradiation can be selectively directed to yield either benzo[c]thiophen-1(3H)-ones or 1H-isothiochromene-1-ones [1]. The choice of product is governed by the nature of the substituent at the distal position of the carbon-carbon triple bond, providing a tunable synthetic route to distinct sulfur-containing heterocyclic scaffolds [1].

Organic Synthesis Heterocyclization Microwave Chemistry

Benzo[c]thiophen-1(3H)-one (CAS 1194-57-6) Validated Application Scenarios for Research & Development


Development of Next-Generation Anti-Ischemic Stroke Therapeutics

The superior antiplatelet aggregation and free radical scavenging activity of 3-alkyl/arylalkyl-substituted derivatives compared to clinical drugs like NBP and edaravone [1] positions benzo[c]thiophen-1(3H)-one as a privileged scaffold for designing more effective treatments for acute ischemic stroke.

Advanced Organic Cathode Materials for Lithium-Ion Batteries

Thionation of the benzo[c]thiophen-1(3H)-one core yields a novel thiocarbonyl material (DPTTO) that demonstrates high specific capacity and excellent long-term cycling stability [1]. This application is particularly relevant for researchers developing sustainable, sulfur-rich organic electrodes for next-generation energy storage systems.

Precursor for Tunable Synthesis of Sulfur-Containing Heterocycles

The ability to selectively synthesize either benzo[c]thiophen-1(3H)-ones or 1H-isothiochromene-1-ones from common o-alkynyl benzoic acid precursors [1] makes this compound a valuable building block in medicinal chemistry programs seeking to explore structure-activity relationships around sulfur-containing pharmacophores.

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